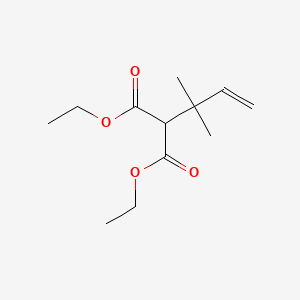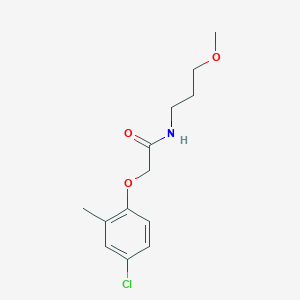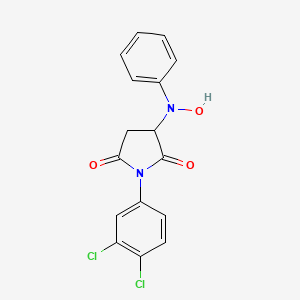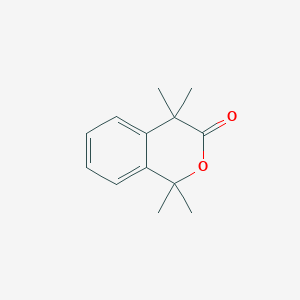
Propanedioic acid, (1,1-dimethyl-2-propenyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, (1,1-dimethyl-2-propenyl)-, diethyl ester is an organic compound with the molecular formula C12H20O4. It is a diester derivative of propanedioic acid, featuring a 1,1-dimethyl-2-propenyl group. This compound is utilized in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (1,1-dimethyl-2-propenyl)-, diethyl ester typically involves esterification reactions. One common method is the reaction of propanedioic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Propanedioic acid+2EthanolH2SO4Propanedioic acid, (1,1-dimethyl-2-propenyl)-, diethyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, (1,1-dimethyl-2-propenyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, (1,1-dimethyl-2-propenyl)-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of propanedioic acid, (1,1-dimethyl-2-propenyl)-, diethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The 1,1-dimethyl-2-propenyl group may also interact with specific enzymes or receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedioic acid, dimethyl ester: Similar structure but with methyl ester groups instead of ethyl.
Propanedioic acid, diethyl ester: Lacks the 1,1-dimethyl-2-propenyl group.
Propanedioic acid, (1,1-dimethyl-2-propenyl)-, dimethyl ester: Similar structure but with methyl ester groups.
Uniqueness
Propanedioic acid, (1,1-dimethyl-2-propenyl)-, diethyl ester is unique due to the presence of the 1,1-dimethyl-2-propenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with other molecules, making it valuable in specific applications.
Eigenschaften
CAS-Nummer |
758-66-7 |
|---|---|
Molekularformel |
C12H20O4 |
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
diethyl 2-(2-methylbut-3-en-2-yl)propanedioate |
InChI |
InChI=1S/C12H20O4/c1-6-12(4,5)9(10(13)15-7-2)11(14)16-8-3/h6,9H,1,7-8H2,2-5H3 |
InChI-Schlüssel |
QMJRNFWBXIXUGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)C(C)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide](/img/structure/B14144729.png)
![4-(2-bromophenyl)-8,9-dimethyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14144733.png)

![3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal](/img/structure/B14144741.png)


![1-(4-Fluorophenyl)-3-[4-(3-methoxyphenyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14144763.png)
![[2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate](/img/structure/B14144764.png)

![Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester](/img/structure/B14144779.png)
![2-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14144783.png)

![Tert-butyl[(3,5-dimethoxyphenyl)methyl]amine](/img/structure/B14144798.png)

